Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer Procurement Distinction
The (R)-enantiomer (CAS 1261234-25-6) is the defined stereoisomer required for the synthesis of specific patent-exemplified kinase inhibitor intermediates (US-8962641-B2) . The (S)-enantiomer (CAS 1261235-38-4) is a distinct, separately catalogued compound . While no published head-to-head biological comparison of these two enantiomers exists, the precedent in pyrrolidine-based kinase inhibitors demonstrates that stereochemical configuration at the 3-position profoundly impacts target binding .
| Evidence Dimension | Stereochemical configuration at pyrrolidine 3-position |
|---|---|
| Target Compound Data | (R)-configuration: CAS 1261234-25-6 |
| Comparator Or Baseline | (S)-configuration: CAS 1261235-38-4 |
| Quantified Difference | Not quantifiable from published data; compounds are supplied as distinct catalog items with independent CAS numbers and MDL identifiers (MFCD18380167 vs. MFCD18380166) |
| Conditions | N/A (structural and procurement distinction) |
Why This Matters
Procurement of the correct enantiomer is mandatory for replicating patent-protected synthetic routes; the (S)-enantiomer cannot be substituted without invalidating the intended SAR or intellectual property position.
